1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone is a compound that features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties
Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection of PAAs. The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This covers various types of amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs . The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. The compound is air-, thermo-, and photostable , suggesting it can maintain its efficacy in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride.
Acylation Reaction: The benzo[c][1,2,5]thiadiazole core is then subjected to an acylation reaction with an appropriate acyl chloride to introduce the carbonyl group.
Piperazine Coupling: The final step involves coupling the acylated benzo[c][1,2,5]thiadiazole with piperazine under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:
Organic Electronics: The compound’s electron-accepting properties make it useful in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photochemistry: It can act as a photocatalyst in various light-driven chemical reactions.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the field of cancer research.
Fluorescent Sensors: Its fluorescent properties enable its use in bioimaging and as a sensor for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound, known for its electron-accepting properties.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and photocatalysts.
Indole Derivatives: Compounds like indole-3-acetic acid, which have similar aromatic structures and biological activities.
Uniqueness
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone is unique due to the combination of the benzo[c][1,2,5]thiadiazole core with the piperazine moiety, which enhances its versatility in various applications. This combination allows for unique interactions with biological targets and improved photophysical properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9(18)16-4-6-17(7-5-16)13(19)10-2-3-11-12(8-10)15-20-14-11/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNSNZFIGBOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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